3-(Triisopropylsilyl)propiolic acid
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Overview
Description
2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- is a chemical compound with the molecular formula C12H22O2Si. It is also known as 3-(Triisopropylsilyl)propiolic acid. This compound is characterized by the presence of a propynoic acid group attached to a tris(1-methylethyl)silyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- typically involves the reaction of propargyl alcohol with chlorotriisopropylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silyl derivatives.
Scientific Research Applications
2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The propynoic acid group can undergo nucleophilic addition and other transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Propynoic acid, 3-[tris(1-methylethyl)silyl]-, methyl ester
- 2-Propynoic acid, 3-[tris(1-methylethyl)silyl]-, ethyl ester
Uniqueness
2-Propynoic acid, 3-[tris(1-methylethyl)silyl]- is unique due to its specific combination of a propynoic acid group and a tris(1-methylethyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-9(2)15(10(3)4,11(5)6)8-7-12(13)14/h9-11H,1-6H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKGBDSTRRFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=O)O)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727844 |
Source
|
Record name | 3-[Tri(propan-2-yl)silyl]prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839697-82-4 |
Source
|
Record name | 3-[Tri(propan-2-yl)silyl]prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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